Boc-L-2-甲基苯丙氨酸

描述

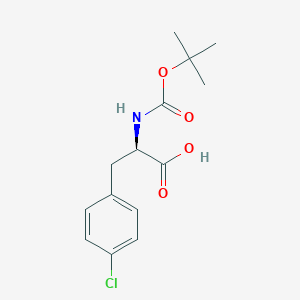

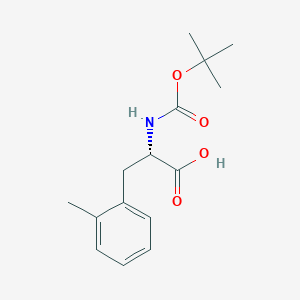

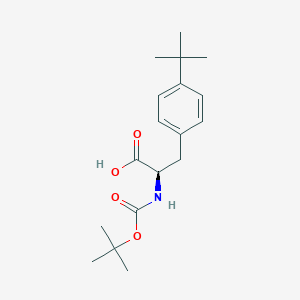

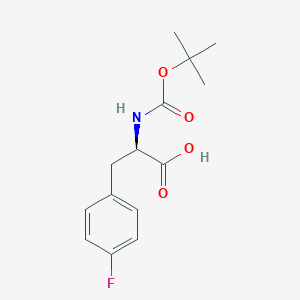

Boc-L-2-Methylphenylalanine is an off-white to white solid or powder . It is an unnatural amino acid derived from a C-H Activation methodology . The molecular formula is C15H21NO4 and the molecular weight is 279.33 g/mol .

Molecular Structure Analysis

The molecular structure of Boc-L-2-Methylphenylalanine consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Unfortunately, the specific structural analysis of Boc-L-2-Methylphenylalanine is not available in the retrieved sources.

Physical And Chemical Properties Analysis

Boc-L-2-Methylphenylalanine has a predicted density of 1.140±0.06 g/cm3, a melting point of 113°C, a predicted boiling point of 442.5±40.0 °C, a flashing point of 221.4°C, and a vapor pressure of 1.31E-08mmHg at 25°C .

科学研究应用

合成和表征

Boc-L-2-甲基苯丙氨酸被用于合成非天然氨基酸,以增强肽类化合物的结合力、化学和生物稳定性,以及药代动力学特性。其类似物在药物研究中发挥着重要作用,包括抗高血压药物、脑啡肽类似物、内皮素肽受体拮抗剂和激素类似物。合成方法通常涉及Boc-二乙基丙二酸酯和甲基苄溴作为起始物质,获得显著产率,并通过红外光谱、1H核磁共振、质谱和旋光等技术进行确认,表明其适用于工业应用和实验室制备(Li Xiao, 2008)。

高级肽合成技术

Boc-L-2-甲基苯丙氨酸在高级肽合成技术中至关重要,例如原生化学连接,可实现复杂肽的高效合成。这一过程由衍生物如红N-Boc-β-巯基-L-苯丙氨酸促成,使得在苯丙氨酸位点进行连接,并适用于重要肽的合成(D. Crich & Abhisek Banerjee, 2007)。

生物共轭和放射标记

在生物共轭和放射标记中,Boc-L-2-甲基苯丙氨酸的衍生物,如N-Boc-p-(三正丁基锡基)-L-苯丙氨酸四氟苯酯,已被合成用于肽合成。这些衍生物可用于制备放射标记的苯丙氨酸,这对于开发诊断和治疗药物至关重要(D. Wilbur et al., 1993)。

聚合物和材料科学

基于Boc-L-2-甲基苯丙氨酸的手性单体已通过可逆加成-断裂链转移(RAFT)过程聚合,形成了定义良好的氨基酸基聚合物。这些聚合物具有受控的分子量、窄分子量分布和精确的链端结构。它们的应用范围延伸到pH响应材料,可能还包括药物传递系统(Sonu Kumar et al., 2012)。

不对称合成

Boc-L-2-甲基苯丙氨酸在不对称合成中也起着关键作用,促进了用于制药应用的N-BOC d-苯丙氨酸中间体的生产。这种合成路线对于快速扩大制药中间体的生产至关重要(M. Fox et al., 2011)。

安全和危害

作用机制

Target of Action

Boc-Phe(2-Me)-OH, also known as Boc-2-methyl-L-phenylalanine or Boc-L-2-Methylphenylalanine, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes. The primary targets of Boc-Phe(2-Me)-OH are likely to be the same as those of phenylalanine, which include enzymes involved in protein synthesis and various metabolic pathways .

Mode of Action

It’s known that boc-phe(2-me)-oh can form self-assembled nanostructures, such as nanospheres and nanotubes . These nanostructures can interact with biological targets, potentially altering their function .

Biochemical Pathways

Boc-Phe(2-Me)-OH, as a derivative of phenylalanine, may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor to tyrosine, another amino acid, which is in turn a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

Phenylalanine is well-absorbed in the gut and distributed throughout the body, where it is metabolized primarily in the liver .

Result of Action

Given its ability to form self-assembled nanostructures , it may have potential applications in nanomedicine, such as drug delivery and biomaterials .

Action Environment

The action of Boc-Phe(2-Me)-OH can be influenced by various environmental factors. For instance, the formation of self-assembled nanostructures can be affected by factors such as pH, temperature, and the presence of other molecules

属性

IUPAC Name |

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375788 | |

| Record name | Boc-L-2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114873-05-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(4-cyanophenyl)propanoate](/img/structure/B558670.png)